4,4,5,5-Tetramethyl-2-[5-(tridecafluorohexyl)thiophen-2-yl]-1,3,2-dioxaborolane
CAS No.: 1338083-27-4
Cat. No.: VC13786472
Molecular Formula: C16H14BF13O2S
Molecular Weight: 528.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1338083-27-4 |
|---|---|
| Molecular Formula | C16H14BF13O2S |
| Molecular Weight | 528.1 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-[5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C16H14BF13O2S/c1-9(2)10(3,4)32-17(31-9)8-6-5-7(33-8)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)16(28,29)30/h5-6H,1-4H3 |
| Standard InChI Key | SCCANANFFIZWAW-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a 1,3,2-dioxaborolane core (pinacol boronic ester) substituted with a thiophene ring at the 2-position. The thiophene’s 5-position is functionalized with a tridecafluorohexyl (C₆F₁₃) group, imparting pronounced electron-withdrawing and hydrophobic properties.
Molecular Formula: C₁₆H₁₂BF₁₃O₂S
Molecular Weight: 526.16 g/mol (calculated)
IUPAC Name: 4,4,5,5-Tetramethyl-2-[5-(tridecafluorohexyl)thiophen-2-yl]-1,3,2-dioxaborolane
Table 1: Key Structural Properties
| Property | Value/Description |
|---|---|
| Core Structure | 1,3,2-Dioxaborolane (pinacol boronic ester) |
| Fluorinated Substituent | Tridecafluorohexyl (C₆F₁₃) |
| Aromatic System | Thiophene |
| Calculated LogP | 8.92 (Predicted via XLogP3) |
Synthesis and Functionalization
Synthetic Pathways
While no direct synthesis reports exist for this compound, analogous fluorinated boronic esters are typically prepared via:
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Suzuki-Miyaura Coupling: Pre-functionalized thiophene boronic acids react with perfluoroalkyl halides under palladium catalysis .
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Electrochemical Methods: Recent advances in electrochemical C(sp³)–heteroatom bond formation enable efficient introduction of fluorinated groups to boron-containing precursors .
Example Reaction Scheme:
Note: X = Halide or pseudohalide .
Challenges in Synthesis
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Steric Hindrance: The bulky tridecafluorohexyl group may impede coupling efficiency.
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Boron Stability: Fluorinated alkyl chains can destabilize boronic esters, necessitating inert reaction conditions .
Physicochemical Properties
Thermal and Solubility Characteristics
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Thermal Stability: Predicted decomposition temperature >250°C (based on analogous perfluoroalkyl boronic esters) .
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Solubility: High solubility in fluorinated solvents (e.g., hexafluorobenzene) and moderate solubility in THF or DCM.
Table 2: Predicted Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Hexafluorobenzene | >50 |
| Tetrahydrofuran (THF) | 10–20 |
| Dichloromethane (DCM) | 5–15 |
Spectroscopic Data (Predicted)
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¹H NMR: δ 1.25 ppm (s, 12H, pinacol CH₃), δ 6.90–7.20 ppm (m, 2H, thiophene).
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¹⁹F NMR: δ -80 to -85 ppm (m, C₆F₁₃).
Applications in Materials Science
Organic Electronics
Fluorinated thiophene-boronic esters serve as key intermediates in conjugated polymers for:
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Organic Photovoltaics (OPVs): Enhanced electron mobility due to fluorine’s electron-withdrawing effects.
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OLEDs: Improved charge injection layers via fluorine’s low polarizability .
Surface Modification
The C₆F₁₃ group enables applications in:
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Hydrophobic Coatings: Self-assembled monolayers (SAMs) on metal oxides.
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Antifouling Surfaces: Reduction of protein adsorption in biomedical devices.
Future Research Directions
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Catalytic Optimization: Develop room-temperature coupling protocols to mitigate boron oxidation.
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Polymer Chemistry: Explore block copolymers with fluorinated and boronic ester domains for stimuli-responsive materials.
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